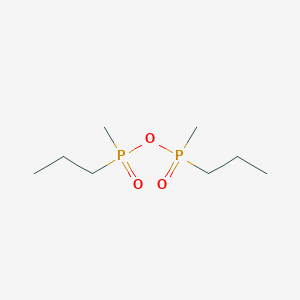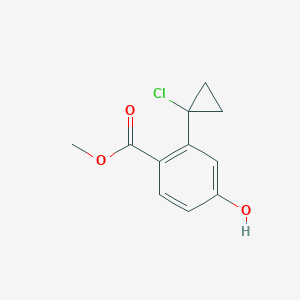
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a chlorocyclopropyl group and a hydroxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate typically involves multiple steps. One common method starts with the preparation of 1-chlorocyclopropyl intermediates, which are then reacted with hydroxybenzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like diethyl ether or toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of safer solvents and more efficient catalysts to minimize environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorocyclopropyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocyclopropyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prothioconazole: A fungicide with a similar chlorocyclopropyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Another compound with a chlorocyclopropyl group used in various chemical syntheses.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
83662-53-7 |
|---|---|
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(14)8-3-2-7(13)6-9(8)11(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI-Schlüssel |
HGQRLGAFFRMMDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)O)C2(CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
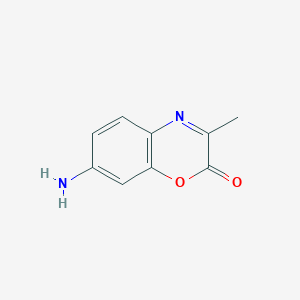
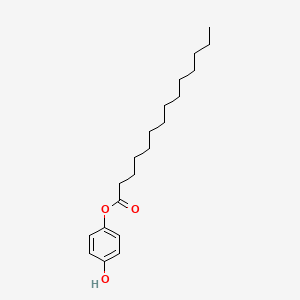
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
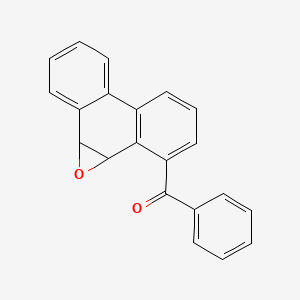
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
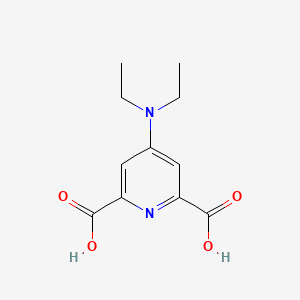
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

